3-(2-CHLOROETHYL)-7-METHYL-1,2,3,4-TETRAHYDROTHIENO[3,2-D]PYRIMIDINE-2,4-DIONE
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Overview
Description
3-(2-Chloroethyl)-7-methyl-1,2,3,4-tetrahydrothieno[3,2-d]pyrimidine-2,4-dione is a heterocyclic compound that features a thieno[3,2-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chloroethyl)-7-methyl-1,2,3,4-tetrahydrothieno[3,2-d]pyrimidine-2,4-dione typically involves the reaction of a thieno[3,2-d]pyrimidine precursor with 2-chloroethyl reagents under controlled conditions. One common method involves the use of thiophen-2-carbaldehyde and malononitrile in a water-ethanol solution, followed by cyclization and chlorination steps .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloroethyl)-7-methyl-1,2,3,4-tetrahydrothieno[3,2-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions include substituted thieno[3,2-d]pyrimidines, sulfoxides, sulfones, and thiols, depending on the reaction conditions and reagents used .
Scientific Research Applications
3-(2-Chloroethyl)-7-methyl-1,2,3,4-tetrahydrothieno[3,2-d]pyrimidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit poly (ADP-ribose) polymerase-1 (PARP-1), a key enzyme involved in DNA repair.
Biological Studies: The compound is used in studies to understand its effects on cellular processes such as apoptosis and cell cycle regulation.
Chemical Biology: It serves as a tool compound to study the interactions of thieno[3,2-d]pyrimidines with biological targets.
Mechanism of Action
The mechanism of action of 3-(2-chloroethyl)-7-methyl-1,2,3,4-tetrahydrothieno[3,2-d]pyrimidine-2,4-dione involves the inhibition of PARP-1. By binding to the active site of PARP-1, the compound prevents the enzyme from repairing DNA damage, leading to the accumulation of DNA breaks and ultimately inducing cell death in cancer cells . This mechanism is particularly effective in cancer cells that rely heavily on PARP-1 for survival.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thieno[3,2-d]pyrimidine derivatives and pyrano[2,3-d]pyrimidine-2,4-dione analogues. These compounds share structural similarities and often exhibit comparable biological activities .
Uniqueness
What sets 3-(2-chloroethyl)-7-methyl-1,2,3,4-tetrahydrothieno[3,2-d]pyrimidine-2,4-dione apart is its specific substitution pattern, which enhances its ability to inhibit PARP-1 and its potential for further functionalization to improve its pharmacological properties .
Properties
CAS No. |
118252-28-1 |
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Molecular Formula |
C9H9ClN2O2S |
Molecular Weight |
244.7 |
Synonyms |
3-(2-CHLOROETHYL)-7-METHYL-1,2,3,4-TETRAHYDROTHIENO[3,2-D]PYRIMIDINE-2,4-DIONE |
Origin of Product |
United States |
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